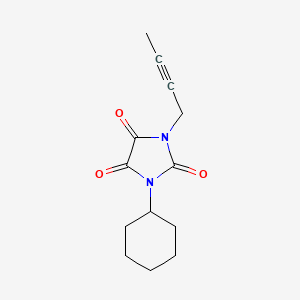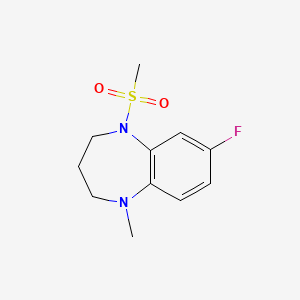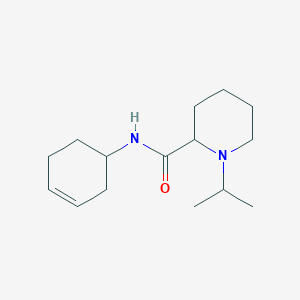![molecular formula C15H22N2O2S B7592972 N-[2-(3-methoxy-4-methylphenyl)ethyl]thiomorpholine-4-carboxamide](/img/structure/B7592972.png)
N-[2-(3-methoxy-4-methylphenyl)ethyl]thiomorpholine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3-methoxy-4-methylphenyl)ethyl]thiomorpholine-4-carboxamide, also known as compound 1, is a synthetic compound that has been studied for its potential therapeutic applications in various diseases.
Mechanism of Action
The mechanism of action of N-[2-(3-methoxy-4-methylphenyl)ethyl]thiomorpholine-4-carboxamide 1 is not fully understood, but research suggests that it may act through multiple pathways. In cancer research, it has been shown to inhibit the activity of certain enzymes involved in cell growth and division, leading to cell cycle arrest and apoptosis. In inflammation research, it has been suggested that N-[2-(3-methoxy-4-methylphenyl)ethyl]thiomorpholine-4-carboxamide 1 may inhibit the activity of pro-inflammatory cytokines and enzymes, leading to a reduction in inflammation. In neurodegenerative disorder research, it has been hypothesized that N-[2-(3-methoxy-4-methylphenyl)ethyl]thiomorpholine-4-carboxamide 1 may act through the inhibition of certain enzymes involved in the formation of amyloid plaques, which are characteristic of Alzheimer's disease.
Biochemical and Physiological Effects
Research has shown that N-[2-(3-methoxy-4-methylphenyl)ethyl]thiomorpholine-4-carboxamide 1 has a range of biochemical and physiological effects. In cancer research, it has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, it has been shown to reduce the production of pro-inflammatory cytokines and enzymes. In neurodegenerative disorder research, it has been shown to reduce the formation of amyloid plaques.
Advantages and Limitations for Lab Experiments
One advantage of using N-[2-(3-methoxy-4-methylphenyl)ethyl]thiomorpholine-4-carboxamide 1 in lab experiments is that it has been shown to be effective in inhibiting the growth of cancer cells and reducing inflammation. Additionally, its potential use in the treatment of neurodegenerative disorders makes it an attractive target for further research. However, one limitation is that the mechanism of action of N-[2-(3-methoxy-4-methylphenyl)ethyl]thiomorpholine-4-carboxamide 1 is not fully understood, which may make it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for research on N-[2-(3-methoxy-4-methylphenyl)ethyl]thiomorpholine-4-carboxamide 1. One potential direction is to further investigate its potential therapeutic applications in cancer, inflammation, and neurodegenerative disorders. Another direction is to elucidate its mechanism of action, which may lead to the development of more effective treatments. Additionally, further research is needed to optimize the synthesis method of N-[2-(3-methoxy-4-methylphenyl)ethyl]thiomorpholine-4-carboxamide 1 and to investigate its pharmacokinetics and toxicity in vivo.
Synthesis Methods
Compound 1 is synthesized through a multi-step process involving the reaction of thiomorpholine with 3-methoxy-4-methylbenzyl chloride, followed by acylation with chloroacetyl chloride and subsequent reaction with ammonia. The final product is obtained through the reaction of the resulting intermediate with 4-cyanobenzenesulfonyl chloride.
Scientific Research Applications
Compound 1 has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-[2-(3-methoxy-4-methylphenyl)ethyl]thiomorpholine-4-carboxamide 1 has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been studied for its anti-inflammatory properties, with research suggesting that it may be effective in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, N-[2-(3-methoxy-4-methylphenyl)ethyl]thiomorpholine-4-carboxamide 1 has been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.
properties
IUPAC Name |
N-[2-(3-methoxy-4-methylphenyl)ethyl]thiomorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c1-12-3-4-13(11-14(12)19-2)5-6-16-15(18)17-7-9-20-10-8-17/h3-4,11H,5-10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGVBPNDFMAVQJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCNC(=O)N2CCSCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-methoxy-4-methylphenyl)ethyl]thiomorpholine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]-2-pyrazol-1-ylethanone](/img/structure/B7592889.png)
![1-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]-2-methoxyethanone](/img/structure/B7592890.png)
![N-[(2S)-1-(2-azaspiro[5.5]undec-9-en-2-yl)-3-methyl-1-oxobutan-2-yl]-2-methoxyacetamide](/img/structure/B7592894.png)
![1-[2-(2-Fluoro-5-methylphenoxy)acetyl]imidazolidin-2-one](/img/structure/B7592901.png)

![2,4-dimethyl-N-[(6-methylpyridin-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B7592913.png)

![N-(3-ethoxyspiro[3.4]octan-1-yl)-N-methylmethanesulfonamide](/img/structure/B7592928.png)
![N-cyclopropyl-N-[(3,4-dimethylphenyl)methyl]methanesulfonamide](/img/structure/B7592937.png)
![tert-butyl N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-methylcarbamate](/img/structure/B7592944.png)


![1-(1,1-dioxothiolan-3-yl)-N-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methylmethanamine](/img/structure/B7592962.png)
